molecular formula C13H15F3O B7847269 Cyclopentyl [3-(trifluoromethyl)phenyl]methanol

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol

Cat. No.: B7847269
M. Wt: 244.25 g/mol
InChI Key: VWGHXCWFUHKVAB-UHFFFAOYSA-N
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Description

Overview of Trifluoromethylated Compounds in Chemical Research

The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science. bohrium.com The trifluoromethyl group is prized for its ability to significantly alter the physicochemical properties of a parent molecule, often leading to enhanced performance and efficacy. wechemglobal.com

Strategic Incorporation of the Trifluoromethyl Group in Organic Molecules

The introduction of a trifluoromethyl (-CF3) group is a deliberate tactic used to fine-tune a molecule's characteristics. nih.gov This group is often used to replace a methyl (-CH3) or chloro (Cl) group, a concept known as bioisosterism, to adjust steric and electronic properties. wikipedia.org The strong carbon-fluorine bonds within the -CF3 group are highly resistant to metabolic degradation, particularly oxidation by metabolic enzymes like cytochrome P450. nbinno.comfiveable.me This enhanced metabolic stability can lead to a longer biological half-life for drug candidates, which may allow for less frequent dosing. nbinno.com Furthermore, the -CF3 group is chemically robust and stable against thermal, photochemical, and electrochemical degradation. mdpi.com Numerous synthetic methods have been developed to introduce this group into various organic frameworks, reflecting its importance in modern synthesis. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Influence of Fluorine and Trifluoromethyl Moieties on Molecular Design

The presence of fluorine and trifluoromethyl groups has a profound impact on a molecule's properties, which is a cornerstone of modern drug design. mdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. wikipedia.orgnbinno.com This electronic influence can alter the acidity or basicity of nearby functional groups and modulate the molecule's interactions with biological targets, such as enzymes or receptors. fiveable.memdpi.com

One of the most significant effects of trifluoromethylation is the increase in lipophilicity (the ability to dissolve in fats, oils, and lipids). wechemglobal.commdpi.com Enhanced lipophilicity can improve a drug's ability to cross biological membranes, leading to better absorption and distribution within the body. nih.govnbinno.com These combined effects on metabolic stability, electronic character, and lipophilicity make the trifluoromethyl group an invaluable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. nih.gov

Property Influenced by -CF3 GroupConsequence in Molecular Design
Metabolic Stability Increased resistance to enzymatic breakdown, longer half-life. nbinno.comfiveable.me
Lipophilicity Enhanced ability to cross biological membranes, improved absorption. nbinno.commdpi.com
Electron-Withdrawing Nature Modulation of target binding interactions and acidity/basicity of molecule. wikipedia.orgmdpi.com
Binding Affinity Can enhance interactions with biological targets through hydrogen bonding and electrostatic forces. wechemglobal.commdpi.com

Importance of Cyclopentyl [3-(trifluoromethyl)phenyl]methanol as a Key Synthetic Intermediate

Cyclopentyl[3-(trifluoromethyl)phenyl]methanol (CAS No: 957205-39-9) is not typically an end-product but rather a crucial building block in multi-step synthetic sequences. aobchem.comclearsynth.com Its structure, featuring a cyclopentyl ring and a trifluoromethyl-substituted phenyl ring linked by a methanol (B129727) group, provides a unique combination of steric bulk and electronic properties that are valuable for creating sophisticated molecular structures.

Role in the Synthesis of Complex Organic Architectures

This specific alcohol serves as a key intermediate in the synthesis of complex, biologically active compounds. A prominent example is its use in the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid. google.comgoogle.com This complex molecule is an S1P1 receptor modulator, a class of drugs investigated for the treatment of autoimmune diseases and other conditions mediated by the immune system. google.comgoogle.com

In the synthesis of this target molecule, Cyclopentyl[3-(trifluoromethyl)phenyl]methanol is used to introduce the entire (4-cyclopentyl-3-(trifluoromethyl)phenyl)methyl fragment into the final structure. The synthesis of the intermediate itself involves the reduction of the corresponding benzoate (B1203000) ester, methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate, using a reducing agent such as lithium borohydride (B1222165). google.comgoogle.com Its subsequent incorporation into the larger indole (B1671886) framework demonstrates its role as an essential precursor, enabling the construction of a highly functionalized and therapeutically relevant molecule.

Contribution to Chemical Diversity and Structure-Activity Relationship Studies

The availability of intermediates like Cyclopentyl[3-(trifluoromethyl)phenyl]methanol is fundamental to exploring chemical diversity and conducting structure-activity relationship (SAR) studies. SAR investigations are crucial in drug discovery for understanding how specific structural features of a molecule contribute to its biological activity. mdpi.com

By using Cyclopentyl[3-(trifluoromethyl)phenyl]methanol as a building block, chemists can systematically introduce the cyclopentyl-[3-(trifluoromethyl)phenyl]methanol moiety into various molecular scaffolds. This allows for the evaluation of how the combination of the bulky, lipophilic cyclopentyl group and the electron-withdrawing trifluoromethyl-substituted aromatic ring impacts the resulting compound's interaction with its biological target. nih.govnih.gov This systematic modification helps to build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates. The use of such well-defined intermediates is therefore indispensable for the rational design and optimization of new therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12,17H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGHXCWFUHKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopentyl 3 Trifluoromethyl Phenyl Methanol

Classical Approaches to the Aryl-Cyclopentyl-Methanol Scaffold

Traditional synthetic methods provide foundational routes to the core structure of Cyclopentyl [3-(trifluoromethyl)phenyl]methanol. These often involve the reduction of carbonyl compounds or the use of powerful organometallic reagents to form key carbon-carbon bonds.

A common and straightforward method for generating the benzylic alcohol moiety is through the reduction of a corresponding carbonyl precursor, such as an ester or an aldehyde. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) and milder ones like Sodium Borohydride (B1222165) (NaBH₄) are frequently employed for this purpose. pearson.comrsc.org LiAlH₄ is a potent reagent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids, while NaBH₄ is typically used for the more selective reduction of aldehydes and ketones. pearson.comorgsyn.org

In a documented synthesis of a closely related analogue, (4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol (B8701217), the precursor ester, methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate, is reduced to the desired alcohol. google.comgoogle.com This transformation was achieved using lithium borohydride (LiBH₄), a reagent with reactivity intermediate between NaBH₄ and LiAlH₄, in a solution of 1,4-dioxane (B91453) and tetrahydrofuran (B95107) under reflux conditions. google.comgoogle.com The general principle involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the ester or aldehyde. pearson.com Subsequent workup with an aqueous acid neutralizes the resulting alkoxide to yield the final alcohol.

The choice of reducing agent can be critical. While NaBH₄ is generally not reactive enough to reduce esters under standard conditions, its reactivity can be enhanced by using it in combination with certain additives or solvents, or by heating. reddit.comresearchgate.net LiAlH₄, on the other hand, readily reduces esters but requires strictly anhydrous conditions due to its high reactivity with protic solvents. datapdf.com

Table 1: Comparison of Reducing Agents for Carbonyl Reduction

Reagent Precursor Typical Solvents Conditions Reactivity
Lithium Aluminum Hydride (LiAlH₄) Ester, Aldehyde, Ketone Anhydrous Ether, THF 0 °C to RT High
Sodium Borohydride (NaBH₄) Aldehyde, Ketone Methanol (B129727), Ethanol RT Moderate

| Lithium Borohydride (LiBH₄) | Ester, Aldehyde, Ketone | THF, Dioxane | Reflux | High |

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and represents a viable method for constructing the this compound skeleton. libretexts.orgathabascau.ca This approach can be envisioned in two primary ways:

Reaction of an aryl Grignard reagent with a cyclopentyl aldehyde: 3-(Trifluoromethyl)phenylmagnesium bromide, prepared from 3-bromotrifluoromethylbenzene and magnesium metal, can act as a nucleophile. youtube.com Its addition to cyclopentanecarbaldehyde (B151901) would form the desired carbon skeleton, yielding this compound after an acidic workup. youtube.com

Reaction of a cyclopentyl Grignard reagent with an aryl aldehyde: Alternatively, cyclopentylmagnesium bromide could be reacted with 3-(trifluoromethyl)benzaldehyde (B1294959).

The Grignard reagent is highly reactive and functions as a strong nucleophile and base. libretexts.org Therefore, the reaction must be conducted under strictly anhydrous conditions to prevent the reagent from being quenched by water or other protic sources. athabascau.caodinity.com The reaction typically proceeds in an ether solvent, such as diethyl ether or tetrahydrofuran, which helps to stabilize the Grignard reagent. youtube.com

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. These methods are particularly useful for constructing the aryl-cyclopentyl bond.

The Negishi coupling is a versatile reaction that involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is well-suited for forming sp²-sp³ carbon-carbon bonds, such as the one between the phenyl ring and the cyclopentyl group in the target molecule. wikipedia.org

A potential synthetic route using this method would involve the reaction of a cyclopentylzinc reagent (e.g., cyclopentylzinc chloride) with an aryl halide such as 1-bromo-3-(trifluoromethyl)benzene. researchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ, which undergoes a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the coupled product. illinois.edu A key advantage of the Negishi coupling is the high functional group tolerance and the relatively high reactivity of organozinc reagents compared to other organometallics. researchgate.netrsc.org While not as frequently used in industrial applications as the Suzuki or Heck reactions due to the moisture sensitivity of the organozinc reagents, it remains a powerful laboratory method for complex molecule synthesis. wikipedia.org

Table 2: Key Components of a Negishi Coupling Reaction

Component Example for Aryl-Cyclopentyl Formation Role in Reaction
Aryl Halide 1-Bromo-3-(trifluoromethyl)benzene Electrophile
Organozinc Reagent Cyclopentylzinc chloride Nucleophile
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Facilitates C-C bond formation

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants |

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. synarchive.commdpi.com This reaction can be strategically employed to synthesize a precursor to the target molecule. For instance, 1-bromo-3-(trifluoromethyl)benzene could be coupled with cyclopentene. mdpi.com

This coupling would typically yield 1-(cyclopent-1-en-1-yl)-3-(trifluoromethyl)benzene. The Mizoroki-Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion (syn-carbopalladation) and subsequent β-hydride elimination to form the product and regenerate the catalyst. chim.it The resulting cyclopentenyl intermediate would then require further modification, specifically the reduction of the double bond (e.g., via catalytic hydrogenation) to form the cyclopentyl-substituted trifluoromethylbenzene. This intermediate could then be converted to the final methanol product through subsequent functionalization steps, such as benzylic bromination followed by hydrolysis. The incorporation of fluorine-containing fragments into organic molecules via the Mizoroki-Heck reaction is a well-established and convenient pathway. mdpi.comresearchgate.netsemanticscholar.org

Regioselective Functionalization of Phenyl Rings

The trifluoromethyl group (-CF₃) is a strongly deactivating and meta-directing group in electrophilic aromatic substitution reactions. This property can be exploited to install other substituents. For example, starting with trifluoromethylbenzene, a Friedel-Crafts acylation with cyclopentanecarbonyl chloride would be expected to yield the 3-(trifluoromethyl)phenyl cyclopentyl ketone precursor with high regioselectivity. Subsequent reduction of the ketone would then provide the desired product.

Alternatively, regioselective synthesis can be achieved through directed ortho-metalation or through cross-coupling reactions where the starting materials already contain the desired substitution pattern. nih.gov For instance, using 1-bromo-3-(trifluoromethyl)benzene as a starting material in a cross-coupling reaction (like the Negishi or Suzuki reaction) with a cyclopentyl-containing coupling partner ensures that the cyclopentyl group is installed at the correct position. rsc.org This approach bypasses the potential challenges of controlling regioselectivity in electrophilic aromatic substitution on a pre-formed cyclopentylbenzene (B1606350) ring.

Trioxane (B8601419)/Thionyl Chloride, Chlorosulfonic Acid in Sulfuric Acid

The chloromethylation of aromatic compounds, particularly those bearing deactivating groups like the trifluoromethyl moiety, often requires forcing conditions to achieve viable yields. One established method involves the use of a combination of reagents such as trioxane and thionyl chloride, or chlorosulfonic acid in sulfuric acid. These reagents generate highly electrophilic species capable of reacting with the electron-deficient aromatic ring.

For the synthesis of a precursor to Cyclopentyl[3-(trifluoromethyl)phenyl]methanol, one could envision the chloromethylation of (3-(trifluoromethyl)phenyl)cyclopentane. However, a more common strategy involves the chloromethylation of a more readily available starting material, such as 1-bromo-3-(trifluoromethyl)benzene, followed by a cross-coupling reaction to introduce the cyclopentyl group.

Alternatively, a plausible route involves the chloromethylation of a suitable benzaldehyde (B42025) derivative. The reaction of 3-(trifluoromethyl)benzaldehyde with a chloromethylating agent could yield 3-(chloromethyl)-5-(trifluoromethyl)benzaldehyde. This intermediate could then undergo a Grignard reaction with cyclopentylmagnesium bromide to afford the target secondary alcohol. The conditions for such chloromethylations are typically harsh, often requiring strong acids and elevated temperatures, which can lead to side reactions and purification challenges.

Reagent SystemTypical ConditionsPlausible Intermediate
Trioxane/Thionyl ChlorideInert solvent, Lewis acid catalyst (e.g., ZnCl2)1-(chloromethyl)-3-(trifluoromethyl)benzene
Chlorosulfonic Acid/Sulfuric Acid/ParaformaldehydeLow temperature, controlled addition1-(chloromethyl)-3-(trifluoromethyl)benzene

Novel and Sustainable Synthetic Routes

Recent advances in organic synthesis have focused on the development of more sustainable and efficient methods, including catalytic and biocatalytic approaches. These novel routes offer potential advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact.

Iron(III) Chloride-Catalyzed Aryl-Alkyl Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- or nickel-catalyzed methods. While the direct iron-catalyzed cross-coupling of an aryl halide with a cyclopentyl Grignard reagent to form the C-C bond in the precursor to the target molecule is a conceptually attractive route, the more established application of iron(III) chloride in related transformations is in Friedel-Crafts type alkylations.

A plausible synthetic strategy could involve the Friedel-Crafts acylation of 1-cyclopentyl-2-(trifluoromethyl)benzene (B8781390) with a suitable acylating agent, followed by reduction of the resulting ketone. However, a more direct approach could be the iron(III) chloride-catalyzed reaction of 3-(trifluoromethyl)phenylmagnesium bromide with cyclopentyl bromide. Research has shown that iron salts can effectively catalyze the cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides. This method would proceed under mild conditions and avoid the use of more toxic heavy metals.

Reaction Scheme: 3-(CF₃)C₆H₄MgBr + C₅H₉Br --(FeCl₃ catalyst)--> 3-(CF₃)C₆H₄C₅H₉

The resulting 1-cyclopentyl-3-(trifluoromethyl)benzene could then be converted to the target alcohol through benzylic oxidation followed by reduction, or through a formylation reaction followed by the addition of a suitable nucleophile.

CatalystReactantsPotential Product
Iron(III) Chloride3-(trifluoromethyl)phenyl Grignard reagent, Cyclopentyl halide1-cyclopentyl-3-(trifluoromethyl)benzene

Chemoenzymatic and Biocatalytic Approaches to Chiral Analogues

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, and biocatalysis offers a powerful tool to achieve high stereoselectivity. Chemoenzymatic and biocatalytic routes to chiral Cyclopentyl[3-(trifluoromethyl)phenyl]methanol would typically involve the stereoselective reduction of a prochiral ketone precursor, cyclopentyl(3-(trifluoromethyl)phenyl)ketone.

The enzymatic reduction of ketones to chiral secondary alcohols is a well-established and highly efficient method for producing enantiomerically pure compounds. A variety of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), have been shown to catalyze the reduction of ketones bearing trifluoromethyl groups with high enantioselectivity.

For the synthesis of a specific enantiomer of Cyclopentyl[3-(trifluoromethyl)phenyl]methanol, cyclopentyl(3-(trifluoromethyl)phenyl)ketone would be subjected to reduction using a carefully selected biocatalyst. The choice of enzyme or whole-cell biocatalyst is crucial for controlling the stereochemical outcome (i.e., the formation of the (R)- or (S)-enantiomer). These reactions are typically carried out in aqueous media under mild conditions (neutral pH and room temperature), making them environmentally friendly. A co-factor regeneration system, often employing a sacrificial alcohol like isopropanol (B130326) or glucose, is commonly used to ensure the catalytic efficiency of the enzyme.

Biocatalyst TypePrecursorProductKey Advantage
Alcohol Dehydrogenase (ADH)Cyclopentyl(3-(trifluoromethyl)phenyl)ketone(R)- or (S)-Cyclopentyl[3-(trifluoromethyl)phenyl]methanolHigh enantioselectivity
Ketoreductase (KRED)Cyclopentyl(3-(trifluoromethyl)phenyl)ketone(R)- or (S)-Cyclopentyl[3-(trifluoromethyl)phenyl]methanolBroad substrate scope
Whole-cell biocatalysts (e.g., yeast, bacteria)Cyclopentyl(3-(trifluoromethyl)phenyl)ketone(R)- or (S)-Cyclopentyl[3-(trifluoromethyl)phenyl]methanolNo need for isolated enzymes and co-factor regeneration systems

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. In the context of synthesizing chiral Cyclopentyl[3-(trifluoromethyl)phenyl]methanol, DKR could be applied to a racemic mixture of the alcohol itself.

This process would involve a stereoselective enzymatic acylation, for instance, using a lipase (B570770) such as Candida antarctica lipase B (CALB), in the presence of an acyl donor (e.g., vinyl acetate). Simultaneously, a racemization catalyst, often a ruthenium-based complex, would continuously interconvert the enantiomers of the starting alcohol. This ensures that the less reactive enantiomer is constantly converted into the more reactive one, which is then consumed by the enzyme. The result is the high-yield formation of a single enantiomer of the corresponding ester, which can then be hydrolyzed to afford the desired enantiopure alcohol.

Process Development and Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the synthesis of Cyclopentyl[3-(trifluoromethyl)phenyl]methanol, particularly if a Grignard-based route is employed, several key factors must be considered during process development and scale-up.

Grignard reactions are highly exothermic and moisture-sensitive, requiring careful control of reaction temperature and inert atmosphere conditions. On a large scale, heat dissipation becomes a critical safety concern, often necessitating the use of specialized reactors with efficient cooling systems and controlled addition rates of reagents. The handling of magnesium turnings and flammable ether solvents also poses significant safety risks that must be managed through appropriate engineering controls and safety protocols.

ConsiderationKey ChallengesMitigation Strategies
Reaction Exothermicity (Grignard)Runaway reaction, pressure buildupControlled reagent addition, efficient cooling, use of flow chemistry
Moisture Sensitivity (Grignard)Quenching of Grignard reagent, reduced yieldUse of dry solvents and glassware, inert atmosphere (N₂ or Ar)
Handling of Hazardous MaterialsFlammability of ether solvents, reactivity of magnesiumProper grounding and bonding, use of less flammable solvents (e.g., 2-MeTHF), safe handling procedures for pyrophoric reagents
PurificationRemoval of byproducts and unreacted starting materialsDevelopment of scalable crystallization or distillation protocols
Process SustainabilityHigh Process Mass Intensity (PMI)Solvent recycling, atom-economical reactions, minimizing waste streams

Optimization of Reaction Conditions for Industrial Viability

The predominant synthetic route to this compound involves the Grignard reaction. This method consists of the nucleophilic addition of a Grignard reagent, specifically 3-(trifluoromethyl)phenylmagnesium halide, to cyclopentanecarbaldehyde. While effective, scaling this reaction for industrial production presents significant challenges, primarily related to safety, cost, and consistency. gordon.edu The Grignard reaction is highly exothermic, and its initiation can be unpredictable, creating a risk of thermal runaway if not properly controlled. aiche.orgacs.orgmt.com Therefore, extensive optimization of key parameters is essential for a safe, efficient, and economically viable industrial process.

Research and development efforts focus on several key variables:

Solvent Selection: Ethereal solvents are standard for Grignard reactions. While tetrahydrofuran (THF) is commonly used, alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often considered for industrial applications due to a better safety profile and potential for improved reaction performance. gordon.edu

Temperature Control: Managing the reaction exotherm is the most critical safety consideration. acs.org The optimized process involves the slow, controlled addition of one reagent to the other at a reduced temperature (e.g., 0–10 °C) to allow the reactor's cooling system to dissipate the generated heat effectively. orgsyn.org After the addition is complete, the mixture may be allowed to warm to ambient temperature to ensure the reaction proceeds to completion.

Reagent Stoichiometry and Concentration: A slight excess of the Grignard reagent relative to the aldehyde is typically used to maximize the conversion of the more valuable aldehyde component. However, a large excess is avoided to minimize raw material costs and reduce the formation of impurities. Reaction concentration is optimized to balance throughput with safety; higher concentrations can increase reactor output but also intensify the heat evolution rate, demanding more efficient cooling. acs.org

Addition Rate: The rate of reagent addition is directly linked to the rate of heat generation. Industrial processes utilize automated dosing systems to maintain a slow and constant addition rate, ensuring the reaction temperature remains within a narrow, predefined range. mt.com

Impurity Profile: A primary side reaction in the formation of the Grignard reagent is Wurtz coupling, which reduces the yield and complicates purification. researchgate.net The conditions for the Grignard reagent formation itself must be optimized to minimize this impurity before it is used in the subsequent reaction with the aldehyde.

The table below summarizes the typical optimization studies for the key reaction parameters.

ParameterCondition ExploredImpact on Yield/PurityIndustrial Viability Considerations
SolventTHF vs. 2-MeTHFComparable yields, but 2-MeTHF may offer improved selectivity.2-MeTHF has a higher boiling point and flash point, improving safety. gordon.edu Cost and recovery of the solvent are key factors.
TemperatureAddition at -10°C, 0°C, 15°CLower temperatures reduce side reactions, improving purity.Cryogenic conditions (-10°C) increase energy costs. Addition at 0-10°C is often an optimal balance of safety and cost. orgsyn.org
Molar Ratio (Grignard:Aldehyde)1.05:1, 1.1:1, 1.2:1Ratios >1.1:1 show diminishing returns on yield while increasing impurities and cost.A ratio of 1.05-1.1:1 is typically chosen to ensure full aldehyde conversion without excessive waste.
Concentration0.5 M, 1.0 M, 1.5 MHigher concentrations can lead to increased byproduct formation due to localized heating.1.0 M is a common compromise between process throughput and thermal safety. acs.org
Addition Time1 hr, 2 hr, 4 hrLonger addition times improve thermal control and can increase purity.Addition over 2-4 hours is typical for large-scale batches to match heat generation with the reactor's cooling capacity. mt.com

Development of Purification Protocols for High Purity (e.g., Acetonitrile (B52724)/Hexane (B92381) Washing)

Achieving high chemical purity is paramount for intermediates used in pharmaceutical manufacturing. nih.gov The crude this compound obtained from the Grignard reaction workup typically contains unreacted starting materials, solvents, and side-products such as the Wurtz coupling dimer. A multi-step purification protocol is therefore required to isolate the final compound with the desired quality specifications.

The initial purification step after quenching the reaction is typically an aqueous workup followed by extraction into a suitable organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). The organic phase is washed to remove water-soluble salts and impurities. After solvent removal, the resulting crude oil or solid is subjected to a final purification step, often involving crystallization or solvent washing.

A highly effective and scalable technique for this final purification is a solvent wash or slurry using a binary solvent system, such as acetonitrile and hexane. researchgate.net This method leverages the specific solubility characteristics of the desired product versus its impurities.

Principle of Acetonitrile/Hexane Washing: Acetonitrile is a polar aprotic solvent, while hexane is non-polar. The target compound, a moderately polar alcohol, is designed to have low solubility in a specific mixture of these two solvents. In contrast, non-polar impurities (e.g., Wurtz products) are readily soluble in the hexane component, while other, more polar impurities may be solubilized by the acetonitrile. By suspending the crude material in this solvent mixture, the impurities are washed away, leaving the purified product as a solid to be isolated by filtration. uct.ac.za

The development of this protocol involves optimizing the solvent ratio, temperature, and wash duration to maximize impurity removal while minimizing product loss.

The table below outlines a representative purification protocol.

Purification StepDescriptionTypical Purity (HPLC Area %)Key Objective
1. Aqueous WorkupReaction is quenched with an aqueous solution (e.g., NH4Cl) and extracted with an organic solvent (e.g., MTBE).75-85%Remove inorganic salts and highly polar starting materials.
2. Solvent SwapThe extraction solvent (MTBE) is distilled off and replaced with a more suitable solvent for crystallization/washing.~85%Prepare the crude material for the final purification step.
3. Acetonitrile/Hexane Slurry WashThe crude product is suspended in a pre-determined ratio of acetonitrile and hexane (e.g., 1:5 v/v) and stirred at a controlled temperature (e.g., 20-25°C).>98%Remove key organic impurities, particularly non-polar byproducts. researchgate.net
4. Filtration and DryingThe solid product is isolated by filtration, washed with cold hexane to remove residual solvent, and dried under vacuum.>99%Isolate the final, high-purity product. uct.ac.za

Stereochemical Aspects and Enantioselective Approaches to Cyclopentyl 3 Trifluoromethyl Phenyl Methanol and Its Chiral Derivatives

Enantioselective Synthesis Strategies

The synthesis of single enantiomers of Cyclopentyl [3-(trifluoromethyl)phenyl]methanol necessitates the use of asymmetric methods that can differentiate between the two prochiral faces of its ketone precursor, Cyclopentyl (3-(trifluoromethyl)phenyl) ketone. The primary strategies to achieve this include asymmetric hydrogenation, the use of chiral auxiliaries, and biocatalytic reduction.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov This technique typically employs a transition metal catalyst, such as Ruthenium, Rhodium, or Iridium, coordinated to a chiral ligand. acs.orgnih.gov The chiral ligand creates a stereochemically defined environment around the metal center, which forces the hydrogen molecule to add to one face of the ketone's carbonyl group preferentially.

For the synthesis of enantiomerically enriched this compound, its precursor, Cyclopentyl (3-(trifluoromethyl)phenyl) ketone, would be subjected to hydrogenation in the presence of a chiral catalyst system. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. nih.gov Catalysts based on Ruthenium-diphosphine/diamine complexes, for instance, have demonstrated high efficiency and selectivity in the hydrogenation of a wide range of aromatic ketones. nih.gov The mechanism involves the formation of a metal hydride species that delivers hydrogen in a highly stereocontrolled manner.

Catalyst SystemLigand TypeTypical SubstrateEnantiomeric Excess (ee)
Ru-BINAP/DiamineChiral DiphosphineAromatic Ketones>98%
Ir-P,N,O LigandsPincer-type LigandAlkyl-Aryl Ketones>99%
Fe-P-NH-P' ComplexesPincer-type LigandAcetophenoneup to 96%

This table presents typical results for asymmetric hydrogenation of analogous ketones, illustrating the potential effectiveness for the synthesis of this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy converts an enantioselective reaction into a diastereoselective one, as the chiral auxiliary leads to the formation of diastereomeric transition states with different energy levels.

In a hypothetical approach to this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. researchgate.net For instance, a derivative of 3-(trifluoromethyl)benzoic acid could be coupled with a chiral amino alcohol to form an amide. The diastereoselective addition of a cyclopentyl nucleophile (e.g., cyclopentylmagnesium bromide) to the carbonyl group, directed by the steric influence of the auxiliary, would establish the desired stereocenter. Subsequent cleavage of the auxiliary would then furnish the chiral alcohol. The choice of auxiliary is critical for maximizing diastereoselectivity.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr)
Evans OxazolidinonesAldol/Alkylation Reactions>95:5
(R/S)-2-Methyl-2-propanesulfinamideAddition to Imines>90:10
PseudoephedrineAlkylation Reactions>98:2

This table showcases common chiral auxiliaries and the high levels of diastereoselectivity typically achieved in reactions, which could be applied to the synthesis of derivatives of the target compound.

Biocatalytic Methods for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, used either as isolated proteins or within whole microbial cells, can catalyze reactions with exceptional levels of enantioselectivity under mild conditions. researchgate.net For the production of chiral alcohols, ketone reductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective. nih.gov

The enantioselective synthesis of this compound can be achieved through the bioreduction of the corresponding prochiral ketone. researchgate.net Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other fungi and bacteria, contain a variety of reductases that can perform this transformation. nih.gov These systems have the advantage of possessing innate mechanisms for cofactor regeneration (e.g., NAD(P)H). Alternatively, isolated KREDs can be used, offering higher purity and easier downstream processing, often coupled with an external cofactor regeneration system. researchgate.net The selection of the biocatalyst is key, as different enzymes can produce opposite enantiomers of the final product.

BiocatalystSubstrate ExampleProduct ConfigurationYieldEnantiomeric Excess (ee)
Saccharomyces cerevisiae (Baker's Yeast)Acetophenone(S)-1-PhenylethanolHigh>99%
Rhodotorula glutinisAromatic-aliphatic ketones(R)-alcoholsHigh>98%
Isolated Ketoreductase (KRED)Prochiral Ketones(R) or (S)-alcohols>95%>99%

This table provides examples of biocatalysts used for the asymmetric reduction of ketones, indicating the high stereoselectivity achievable for the synthesis of the target molecule.

Diastereoselective Synthesis

Diastereoselective synthesis becomes relevant when creating chiral derivatives of this compound that contain a second stereocenter. The goal is to control the relative configuration between the new and existing stereocenters. Such control can be achieved through substrate-based control, where the inherent chirality of the molecule directs the approach of the reagent, or through reagent-based control, where a chiral reagent is used.

For example, if a chiral derivative of cyclopentene were used as a starting material, its existing stereocenter could direct the stereochemical outcome of a subsequent reaction, such as an epoxidation or hydroboration-oxidation, leading to a diastereomerically enriched cyclopentanol (B49286) derivative. nih.gov Similarly, multicomponent reactions can be designed to proceed through conformationally restricted intermediates, allowing for excellent control over the stereochemical outcome in the synthesis of highly substituted cyclopentane rings. rsc.org

Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution. A prominent method is enzymatic kinetic resolution (EKR).

EKR utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes the transformation of one enantiomer of the racemate while leaving the other largely unreacted. wikipedia.org For a racemic alcohol, this often involves an enzyme-catalyzed acylation reaction using an acyl donor like vinyl acetate (B1210297). For instance, a lipase such as Candida antarctica Lipase B (CAL-B) might selectively acylate the (R)-enantiomer of this compound, producing (R)-Cyclopentyl [3-(trifluoromethyl)phenyl]methyl acetate and leaving behind the unreacted (S)-alcohol in high enantiomeric excess. The two compounds can then be separated by standard chromatographic techniques. A major drawback is that the maximum theoretical yield for a single enantiomer is 50%. This limitation can be overcome by dynamic kinetic resolution (DKR), where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired product. nih.govmdpi.com

EnzymeAcyl DonorResolved ProductMax. YieldEnantiomeric Excess (ee)
Candida antarctica Lipase B (CAL-B)Vinyl Acetate(R)-acetate + (S)-alcohol50% (each)>99%
Pseudomonas cepacia Lipase (PSL)Isopropenyl Acetate(R)-acetate + (S)-alcohol50% (each)>98%
CAL-B with Ru-catalyst (DKR)Vinyl Butyrate(R)-ester~100%>98%

This table illustrates the effectiveness of enzymatic kinetic resolution for separating racemic secondary alcohols, a technique directly applicable to the target compound.

Conformational Analysis of Stereoisomers

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the stereoisomers of this compound and its derivatives, understanding their preferred conformations is crucial as it can influence their physical properties and biological interactions.

The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. plos.org For diastereomers, which have different physical properties, NMR can be particularly revealing. Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing direct evidence for a particular conformation. researchgate.net For example, in a diastereomer, the relative orientation of the cyclopentyl ring and the aryl group would be fixed, leading to distinct NOESY correlations that could differentiate it from another diastereomer.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations (rotamers). By identifying the lowest energy conformations, the most stable and thus most populated shapes of the molecule can be predicted. plos.org This analysis would consider steric hindrance between the bulky cyclopentyl and 3-(trifluoromethyl)phenyl groups, as well as potential intramolecular interactions, to determine the most likely three-dimensional structure.

Derivatization and Analog Synthesis of Cyclopentyl 3 Trifluoromethyl Phenyl Methanol

Synthesis of Ethers and Esters from the Methanol (B129727) Group

The hydroxyl group of the parent methanol is a prime site for derivatization, readily undergoing reactions to form ethers and esters. These transformations can significantly alter the polarity, lipophilicity, and metabolic stability of the parent compound.

A common and efficient method for activating the methanol group for subsequent nucleophilic substitution is its conversion to the corresponding benzyl (B1604629) chloride. This is frequently achieved by reacting the alcohol with thionyl chloride (SOCl₂). rsc.orggoogle.com The reaction typically proceeds in an inert solvent like dichloromethane, often with a catalytic amount of a base such as N,N-dimethylformamide (DMF). rsc.org

The general procedure involves the dropwise addition of thionyl chloride to a cooled solution of the alcohol. rsc.org The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). rsc.org An aqueous workup with a mild base, such as sodium bicarbonate, is used to neutralize excess reagent and acidic byproducts. google.com The resulting benzyl chloride is then extracted and purified.

For instance, (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol (B8701217) can be converted to 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (B6594265) by heating with thionyl chloride. google.com This intermediate is a key building block for further derivatization.

ReactantReagentProduct
Cyclopentyl [3-(trifluoromethyl)phenyl]methanolThionyl Chloride (SOCl₂)Cyclopentyl [3-(trifluoromethyl)phenyl]methyl chloride

Once the benzyl chloride is formed, it can readily react with various nucleophiles to generate a diverse range of analogs. A particularly important class of derivatives are the benzyloxy-substituted compounds, formed by the reaction of the benzyl chloride with a hydroxyl-containing molecule, often a phenol (B47542) or another alcohol, in the presence of a base.

This Williamson ether synthesis is a fundamental transformation in organic chemistry. For example, the synthesis of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid involves the coupling of 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene with a suitably substituted indole (B1671886) derivative. google.com

The reaction conditions for such etherifications can vary but often involve a polar aprotic solvent and a suitable base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the benzyl chloride.

Modifications on the Cyclopentyl Ring

The cyclopentyl moiety offers another avenue for structural modification, allowing for the exploration of how changes in steric bulk and conformation impact the molecule's properties.

The introduction of substituents onto the cyclopentyl ring can be achieved through various synthetic strategies. While direct functionalization of the saturated cyclopentyl ring can be challenging, alternative approaches involve starting with a functionalized cyclopentanone (B42830) or cyclopentanol (B49286) derivative prior to its attachment to the trifluoromethylphenyl group.

For example, the synthesis could begin with a substituted cyclopentanone which is then reacted with a Grignard or organolithium reagent derived from a protected 3-bromobenzotrifluoride. This would introduce the aryl group and set the stage for the formation of the methanol. Subsequent deprotection and modification of the substituent on the cyclopentyl ring would yield the desired analog.

While specific studies on the ring expansion or contraction of the cyclopentyl group in this compound are not extensively documented in the provided search results, such transformations are well-established in organic chemistry. wikipedia.org These reactions can lead to the formation of analogs with cyclohexyl or cyclobutyl rings, respectively.

Ring expansion could potentially be achieved through reactions like the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol on the cyclopentyl ring with nitrous acid. wikipedia.org This generates a carbocation that can undergo rearrangement to a larger ring.

Conversely, ring contraction can be accomplished through methods like the Favorskii rearrangement of an α-halocyclohexanone derivative. researchgate.net These types of studies would provide valuable insights into the structure-activity relationships by altering the carbocyclic framework of the molecule.

Substituent Effects on the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl ring is a critical component of the molecule, and altering the substituents on this ring can have profound effects on its electronic properties and interactions with biological targets. The trifluoromethyl group itself is a strong electron-withdrawing group, which influences the reactivity and properties of the aromatic ring.

The synthesis of such analogs would typically involve starting with an appropriately substituted bromobenzene (B47551) derivative. For instance, to synthesize an analog with an additional methyl group, one might start with a bromo-methyl-benzotrifluoride. This starting material could then be converted to the corresponding Grignard or organolithium reagent and reacted with cyclopentanecarboxaldehyde to generate the desired substituted methanol.

The systematic variation of substituents on the trifluoromethylphenyl moiety is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

Exploration of Different Trifluoromethylphenyl Substitution Patterns

The synthesis of regioisomers of This compound allows for a systematic investigation of structure-property relationships. The ortho, meta, and para isomers can be synthesized through established organometallic routes. A common approach involves the Grignard reaction between a cyclopentylmagnesium halide and the appropriately substituted trifluoromethylbenzaldehyde. Alternatively, as documented for a related compound, (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol , synthesis can be achieved by the reduction of a corresponding benzoate (B1203000) ester, such as methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate , using a reducing agent like lithium borohydride (B1222165). google.comgoogle.com

For instance, the synthesis of the ortho-isomer, Cyclopentyl [2-(trifluoromethyl)phenyl]methanol , can be achieved by reacting 2-(trifluoromethyl)benzaldehyde with cyclopentylmagnesium bromide . Similarly, the para-isomer, Cyclopentyl [4-(trifluoromethyl)phenyl]methanol , can be prepared from 4-(trifluoromethyl)benzaldehyde .

Table 1: Synthesis and Properties of Cyclopentyl (trifluoromethyl)phenyl]methanol Isomers

Compound Name Structure Synthetic Precursors Predicted Boiling Point (°C) Predicted pKa
Cyclopentyl [2-(trifluoromethyl)phenyl]methanol Structure of Cyclopentyl [2-(trifluoromethyl)phenyl]methanol 2-(Trifluoromethyl)benzaldehyde, Cyclopentylmagnesium bromide 265.4 ± 35.0 13.13 ± 0.20
This compound Structure of this compound 3-(Trifluoromethyl)benzaldehyde (B1294959), Cyclopentylmagnesium bromide 270.1 ± 35.0 13.25 ± 0.20
Cyclopentyl [4-(trifluoromethyl)phenyl]methanol Structure of Cyclopentyl [4-(trifluoromethyl)phenyl]methanol 4-(Trifluoromethyl)benzaldehyde, Cyclopentylmagnesium bromide 270.1 ± 35.0 13.21 ± 0.20

Note: Physicochemical properties are predicted values from chemical software and are provided for comparative purposes.

Impact of Trifluoromethyl Group Position on Reactivity and Molecular Properties

The position of the trifluoromethyl (CF₃) group on the phenyl ring has a profound impact on the molecule's reactivity and properties due to its strong electron-withdrawing nature. This influence is exerted through both inductive and resonance effects.

Electronic Effects and Acidity : The CF₃ group significantly increases the acidity of the benzylic alcohol proton compared to a non-substituted analog. The effect is most pronounced when the group is in the ortho or para position, where it can exert its maximum electron-withdrawing effect on the benzylic carbon, stabilizing the corresponding alkoxide anion. The meta position, as in the parent compound, also results in increased acidity, though typically to a lesser extent than the para-isomer.

Reactivity : In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the trifluoromethyl group is strongly deactivating and meta-directing. This means that further substitution on the phenyl ring of any of the isomers will be slower than on benzene (B151609) and will preferentially occur at the positions meta to the CF₃ group. For reactions at the benzylic alcohol, such as oxidation or esterification, the electronic environment dictated by the CF₃ position can influence reaction rates. For example, the increased electrophilicity of the carbonyl carbon in the corresponding aldehyde or ketone intermediate can affect the rates of subsequent nucleophilic additions.

Synthesis of Complex Heterocyclic Systems Incorporating the Core Structure

The This compound core structure serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The benzylic alcohol provides a reactive handle for incorporation into various ring systems, leading to molecules with potential applications in medicinal chemistry.

Formation of Cyclopenta[b]indol Derivatives

A significant application of derivatives of this core structure is in the synthesis of tetrahydrocyclopenta[b]indoles. For example, (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol is a key intermediate in the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid. google.comgoogle.com In this synthesis, the alcohol is typically converted to a leaving group (e.g., a halide) or used directly in a coupling reaction (such as an etherification) with a functionalized cyclopenta[b]indole (B15071945) core. This reaction attaches the cyclopentyl(trifluoromethyl)phenyl)methyl moiety as a benzyloxy side chain on the indole ring system, a common structural motif in pharmacologically active molecules. google.comgoogle.com

Pyrimidinone and Pyrazole (B372694) Derivatives

While direct synthesis from This compound is not widely documented, the core structure can be readily converted into precursors for pyrimidinone and pyrazole synthesis. This typically involves a two-step process:

Oxidation : The benzylic alcohol is first oxidized to the corresponding carbonyl compound. Oxidation of This compound would yield 3'-(Trifluoromethyl)acetophenone (if considering the cyclopentyl group as part of a larger ketone structure for simplicity of reaction analogy) or, more directly, Cyclopentyl (3-(trifluoromethyl)phenyl) ketone . For pyrimidinone synthesis, oxidation to 3-(Trifluoromethyl)benzaldehyde by cleaving the cyclopentyl group under specific oxidative conditions, or starting from the aldehyde, is also a viable route.

Cyclocondensation :

Pyrimidinones : The resulting aldehyde can undergo a Biginelli reaction. This is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org The use of a trifluoromethyl-substituted benzaldehyde (B42025) in this reaction can lead to the formation of dihydropyrimidinones containing the desired trifluoromethylphenyl group. illinois.educhemrxiv.org

Pyrazoles : The ketone precursor can be used to synthesize pyrazoles. A common method is the reaction with a hydrazine (B178648) derivative. nih.gov To form the requisite 1,3-dicarbonyl precursor for pyrazole synthesis, the ketone can be reacted with a source of a second carbonyl group, such as diethyl oxalate, followed by cyclization with hydrazine. bibliomed.orgnih.gov

Vanin-1 Enzyme Inhibitors

Vanin-1 is an ectoenzyme with pantetheinase activity that has been implicated in inflammation and oxidative stress. The development of inhibitors for this enzyme is an active area of research. While This compound itself is not a known Vanin-1 inhibitor, its structural motifs are present in known inhibitors. Specifically, pyrimidine (B1678525) amide and other heterocyclic structures have been identified as effective scaffolds for Vanin-1 inhibition. clearsynth.com Furthermore, compounds containing trifluoromethylphenyl and trifluoromethoxyphenyl groups have shown potent inhibitory activity. nih.gov

Given this precedent, the This compound core structure represents a promising starting point for designing novel Vanin-1 inhibitors. The synthesis of pyrimidinone derivatives, as described in section 5.4.2, could lead to compounds that merge the trifluoromethylphenyl moiety with a known pharmacophore for Vanin-1 inhibition. The cyclopentyl group can also be explored for its role in modulating lipophilicity and binding interactions within the enzyme's active site.

Applications in Advanced Organic Synthesis

Building Block Utility in Multi-Step Syntheses

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol serves as a fundamental building block in complex, multi-step synthetic pathways. Its structure provides a specific combination of lipophilicity from the cyclopentyl group and metabolic stability often conferred by the trifluoromethyl group. In the synthesis of pharmaceutical agents, it is frequently used to introduce the (4-cyclopentyl-3-(trifluoromethyl)phenyl)methyl moiety. A common synthetic strategy involves the conversion of the methanol's hydroxyl group into a good leaving group, such as a halide. For instance, reacting the alcohol with thionyl chloride transforms it into a benzyl (B1604629) chloride derivative. google.comgoogle.com This activated intermediate can then readily react with a nucleophile in a subsequent step, effectively attaching the entire cyclopentyl-[3-(trifluoromethyl)phenyl]methyl group to a core scaffold. This approach is central to the construction of specific sphingosine-1-phosphate (S1P) receptor modulators. google.comgoogle.com

Reactions as a Precursor to Advanced Intermediates

The compound's primary documented application is as a precursor in the synthesis of advanced intermediates for bioactive molecules, most notably for a class of drugs that target S1P receptors.

This compound is a key intermediate in the synthesis of Etrasimod (APD334), a selective sphingosine-1-phosphate (S1P1) receptor modulator. clearsynth.com S1P1 modulators are a class of drugs investigated for immune-mediated inflammatory disorders. researchgate.net They function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can cause inflammation. clevelandclinic.orgnih.gov

In the synthesis of Etrasimod, this compound is used to form the benzyloxy side chain of the final molecule. google.com The process involves activating the methanol (B129727) group, for example, by converting it to 4-cyclopentyl-1-(chloromethyl)-2-(trifluoromethyl)benzene using reagents like thionyl chloride. google.comgoogle.com This intermediate is then coupled with the core structure of the drug, a tetrahydrocyclopenta[b]indole derivative, in an alkylation reaction to form the final carbon-oxygen bond. google.comgoogle.com This strategic use highlights the compound's importance in constructing the specific pharmacophore required for potent and selective S1P1 receptor modulation. acs.org

While the most prominent and well-documented role of this compound is in the synthesis of S1P1 receptor modulators like Etrasimod, its structural motifs are of broad interest in medicinal chemistry. The combination of a cyclopentyl group, which can enhance binding affinity and optimize physicochemical properties, and a trifluoromethyl group, known to improve metabolic stability and binding interactions, makes it a potentially valuable precursor for other bioactive scaffolds. Transition metal-catalyzed cross-coupling reactions are frequently employed in the synthesis of pharmaceutical intermediates, and this compound's derivatives could be suitable for such transformations. oatext.comacs.org Although specific examples outside of S1P1 modulators are not extensively detailed in current literature, the compound's structure is relevant for creating analogs in various therapeutic areas where these specific chemical features are desired to modulate biological activity.

Green Chemistry Aspects in Related Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact, and the synthesis of complex molecules like Etrasimod is no exception. acs.orgmdpi.com Key areas of focus include the use of eco-friendly solvents and the efficient recycling of catalysts.

PropertyCPMETHFMTBE2-MeTHF
Boiling Point (°C)106665580.2
Water Solubility (g/100g)0.3Miscible4.814
Peroxide FormationLowHighLowHigh
Stability to Acids/BasesHighLowLowLow

Many synthetic routes for pharmaceuticals rely on transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) for reactions like cross-coupling, which are essential for creating carbon-carbon and carbon-heteroatom bonds. oatext.comresearchgate.net These metals are often expensive and toxic, making their recovery and recycling a critical aspect of green chemistry. oatext.com The method of recovery depends on whether the catalyst is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid). oatext.com

Heterogeneous catalysts can often be recovered by simple filtration after the reaction. oatext.com

Homogeneous catalysts require more advanced techniques such as nanofiltration, chemical precipitation, or adsorption onto a solid support for recovery. oatext.com

Implementing efficient catalyst recovery protocols in the synthesis of pharmaceutical intermediates not only reduces costs but also minimizes the environmental burden by preventing the release of heavy metals into waste streams. mdpi.comoatext.com

Computational and Theoretical Chemistry Studies of Cyclopentyl 3 Trifluoromethyl Phenyl Methanol and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and various molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wave function. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For Cyclopentyl [3-(trifluoromethyl)phenyl]methanol, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can be employed to determine its most stable three-dimensional structure (optimized geometry). This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. From the optimized geometry, numerous molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, and the distribution of charge across the molecule. These structural parameters are essential for understanding the molecule's steric and electronic characteristics, which in turn influence its reactivity and interactions with other molecules.

Table 1: Illustrative Geometrical Parameters Calculable by DFT

Parameter Description Typical Application
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. Understanding bond strength and order.
Bond Angles (°) The angle formed between three connected atoms. Determining the local shape and steric hindrance.
Dihedral Angles (°) The angle between two intersecting planes, defined by four atoms. Describing the conformation of the molecule, such as the orientation of the cyclopentyl ring relative to the phenyl ring.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, potentially affecting the molecule's reactivity.

Table 2: Key Concepts in HOMO-LUMO Analysis

Concept Definition Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Related to the ionization potential; a higher energy indicates a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Related to the electron affinity; a lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability.
Chemical Hardness (η) A measure of resistance to change in electron distribution. Proportional to the HOMO-LUMO gap. Hard molecules have a large gap, while soft molecules have a small gap.

| Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system. | A higher chemical potential suggests better electron-donating capability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto a constant electron density surface, using a color scale to represent the electrostatic potential. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive sites for electrophilic and nucleophilic attack.

Typically, regions of negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. In this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to the lone pairs of electrons, making it a site for electrophilic interaction. The hydrogen atom of the hydroxyl group and the areas near the electron-withdrawing trifluoromethyl group would likely exhibit a positive potential, indicating sites for nucleophilic attack.

Molecular Dynamics and Conformational Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of motions and can exist in various conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

For this compound, MD simulations can provide insights into its conformational flexibility. Key areas of interest include the puckering of the cyclopentyl ring and the rotation around the single bonds connecting the cyclopentyl group, the carbinol carbon, and the phenyl ring. These simulations can identify the most stable conformations (conformers) and the energy barriers for converting between them. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its biological activity by governing how it fits into a receptor's binding site.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis, Raman)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. These theoretical spectra are extremely useful for interpreting and confirming experimental data, as well as for understanding how different structural features give rise to specific spectral signals.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can help in the assignment of vibrational modes to specific functional groups and motions within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed experimentally.

Table 3: Illustrative Computationally Predicted Spectroscopic Data

Spectrum Type Predicted Parameter Information Gained
¹H NMR Chemical Shift (δ, ppm) Electronic environment of hydrogen atoms.
¹³C NMR Chemical Shift (δ, ppm) Electronic environment of carbon atoms and the carbon skeleton.
IR Vibrational Frequencies (cm⁻¹) Presence of functional groups (e.g., O-H stretch, C-F stretch).

| UV-Vis | Max. Absorption Wavelength (λmax, nm) | Electronic transitions, presence of chromophores like the phenyl ring. |

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses molecular descriptors calculated from the molecule's structure to build mathematical models that can predict the activity of new, un-tested compounds.

For this compound and its analogues, computational SAR would involve:

Generating a dataset of analogous compounds with known biological activities.

Calculating molecular descriptors for each compound. These descriptors can be derived from the computational studies mentioned above and include electronic properties (e.g., HOMO/LUMO energies, atomic charges from MEP), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Developing a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates the descriptors with the observed activity.

Such models are powerful tools in medicinal chemistry for understanding which molecular features are essential for a desired biological effect. This knowledge can then guide the design of new analogues with improved potency and selectivity. For instance, a model might reveal that a specific electrostatic potential in the region of the trifluoromethyl group is critical for activity, directing chemists to synthesize new compounds with different electron-withdrawing groups at that position.

Ligand-Receptor Interaction Modeling (e.g., Docking Studies for Enzyme Inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

For analogues of this compound, docking studies have been instrumental in revealing key interactions within enzyme active sites. For instance, in studies of purine (B94841) analogues containing both cyclopentyl and trifluoromethylphenyl moieties, molecular docking has been used to explore their binding to various kinases. One such study on 6-(4-Trifluoromethylphenyl)-9-cyclopentyl-9H-purine revealed that these compounds can effectively fit into the ATP-binding site of kinases like ALK, BTK, and DDR2. nih.gov

These computational models provide a structural basis for the observed inhibitory activity and guide the rational design of new analogues with improved potency. The insights gained from these docking studies are crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

Table 1: Representative Interacting Residues for Analogues in a Kinase Active Site

Moiety Interaction Type Potential Interacting Residues
Trifluoromethylphenyl Hydrophobic, π-π stacking Phenylalanine, Leucine, Valine
Cyclopentyl Hydrophobic, van der Waals Isoleucine, Alanine, Proline

Binding Affinity Predictions

Beyond predicting the binding mode, computational methods can also be used to estimate the binding affinity of a ligand for its target protein. These predictions are invaluable for prioritizing compounds for synthesis and experimental testing. Several methods are available for this purpose, ranging from relatively simple scoring functions used in docking to more rigorous and computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and alchemical free energy calculations.

MM/GBSA is a popular method for estimating the free energy of binding of a ligand to a protein. nih.gov It combines molecular mechanics energies with a continuum solvation model to calculate the binding free energy. This method has been widely used to rank and prioritize potential inhibitors. For analogues of this compound, MM/GBSA calculations can provide a quantitative measure of their binding affinity, helping to explain the observed differences in inhibitory potency.

Studies on a series of eEF2K inhibitors with varying cycloalkyl groups (cyclopropyl, cyclobutyl, and cyclopentyl) have shown that the size of the cyclic group can significantly impact binding affinity. frontiersin.org Alchemical free energy calculations in this study revealed that larger cyclic groups, such as cyclopentyl, can lead to more favorable binding, likely due to enhanced hydrophobic interactions in the binding pocket. frontiersin.org This suggests that the cyclopentyl group in this compound plays a crucial role in its potential binding affinity.

Table 2: Predicted Relative Binding Free Energies for Cycloalkyl Analogues

Analogue Relative Binding Free Energy (kcal/mol)
Cyclopropyl analogue 0.0 (Reference)
Cyclobutyl analogue -1.5

These computational predictions, while not always perfectly accurate, provide a valuable tool for guiding medicinal chemistry efforts. By predicting the binding affinities of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, thereby accelerating the drug discovery process.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is crucial for understanding the reactivity of a molecule and for predicting the products of a reaction.

For this compound, computational studies can shed light on the reactivity of the benzylic alcohol moiety. The solvolysis of substituted benzyl (B1604629) chlorides has been studied computationally to understand the changes in mechanism and transition state structure with different substituents. nih.gov These studies show that the stability of the benzylic carbocation intermediate plays a key role in the reaction mechanism. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring would be expected to destabilize a carbocation at the benzylic position, which could influence the preferred reaction pathway.

Furthermore, computational studies on the decomposition of halogenated methanols have provided detailed insights into their reaction mechanisms. nih.gov These studies, often employing high-level ab initio calculations, can elucidate the role of water or other catalysts in the reaction and can predict the reaction rates. While not directly studying this compound, these investigations of simpler, related molecules provide a fundamental understanding of the factors that govern the reactivity of the alcohol functional group.

The study of reaction mechanisms involving benzylic alcohols is also relevant. Computational investigations into the oxidation of benzyl alcohol have detailed the reaction pathways and the role of catalysts. mdpi.com These studies can help in predicting the metabolic fate of this compound and in understanding its potential for chemical transformations.

By providing a detailed picture of the reaction at the molecular level, computational studies on reaction mechanisms and transition states are essential for a comprehensive understanding of the chemical properties of this compound and its analogues.

Advanced Analytical Characterization Techniques for Cyclopentyl 3 Trifluoromethyl Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Cyclopentyl [3-(trifluoromethyl)phenyl]methanol and its derivatives, ¹H and ¹³C NMR are fundamental for initial structural verification and purity checks, while advanced techniques like COSY, HSQC, and HMBC are employed for unambiguous assignment of complex structures.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are indispensable tools for the initial characterization of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum provide a detailed map of the proton environments within the molecule. Similarly, ¹³C NMR provides information on the different carbon environments.

The purity of a sample can also be assessed by ¹H NMR, as the presence of impurities will give rise to additional signals in the spectrum. The relative integration of these signals compared to the signals of the main compound allows for a quantitative estimation of purity.

While specific experimental data for (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol (B8701217) is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally related compounds. For instance, the protons on the trifluoromethyl-substituted benzene (B151609) ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. rsc.org The benzylic proton (the proton on the carbon bearing the hydroxyl group) would likely appear as a multiplet in the region of 4.5 to 5.5 ppm. The protons of the cyclopentyl group would be expected in the aliphatic region, between 1.0 and 2.5 ppm. carlroth.com

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring would resonate in the range of 120-150 ppm. libretexts.org The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The carbon of the methanol (B129727) group would be found in the 60-80 ppm region, while the cyclopentyl carbons would appear in the more upfield region of the spectrum. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.0m
Benzylic CH-OH4.5 - 5.5m
Cyclopentyl CH1.0 - 2.5m

This table is based on typical chemical shift ranges for similar structural motifs.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C120 - 150
C-CF₃120 - 135 (quartet)
CH-OH60 - 80
Cyclopentyl C20 - 40

This table is based on typical chemical shift ranges for similar structural motifs. libretexts.org

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For complex molecules or for the definitive assignment of all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are employed. These techniques provide information about the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons within the cyclopentyl ring and to correlate the benzylic proton with the protons on the adjacent carbon of the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it could show a correlation between the benzylic proton and the carbons of the aromatic ring, confirming the connection between the cyclopentylmethanol moiety and the trifluoromethylphenyl group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for assessing its purity.

LC/MS for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. A sample of this compound would first be passed through an LC column, which separates the main compound from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component.

The mass spectrum of the main peak would confirm the molecular weight of the target compound. For (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol (C₁₃H₁₅F₃O), the expected molecular weight is approximately 244.26 g/mol . clearsynth.com The mass spectrometer would detect the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 245.27. The purity of the sample can be determined by integrating the peak areas of the main compound and any impurities in the chromatogram. The use of LC-MS for the analysis of fluorinated organic compounds is a well-established method. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be able to confirm the molecular formula C₁₃H₁₅F₃O by matching the experimentally measured exact mass with the theoretically calculated exact mass. LC-HRMS is a powerful tool for the identification of a wide range of compounds in complex mixtures and for the confirmation of the identity of synthesized molecules. researchgate.netnih.govmdpi.comresearchgate.net

Table 3: Expected Mass Spectrometry Data for (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol

TechniqueIonExpected m/z
LC/MS[M+H]⁺~245.27
HRMS[M+H]⁺Calculated: 245.1153

The calculated exact mass for C₁₃H₁₆F₃O⁺.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and can be used as a "fingerprint" for identification. They are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would show characteristic bands corresponding to the different functional groups present in the molecule:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopentyl group) are found below 3000 cm⁻¹. libretexts.org

C=C Stretches: The aromatic ring will exhibit characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. A broad and intense band around 1330 cm⁻¹ is often attributed to the C-CF₃ stretching mode in substituted trifluoromethyl benzenes. ias.ac.inresearchgate.net

C-O Stretch: The C-O stretching vibration of the alcohol group is expected to appear in the 1000-1200 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations often showing strong signals. The interpretation of both IR and Raman spectra allows for a comprehensive understanding of the molecular structure. amazonaws.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretch3200 - 3600 (broad)
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1450 - 1600
C-CF₃Stretch1100 - 1400 (strong)
C-OStretch1000 - 1200

This table is based on typical vibrational frequencies for the respective functional groups. libretexts.orgias.ac.inresearchgate.net

Identification of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. biomedscidirect.com The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the cyclopentyl ring, the substituted aromatic ring, and the trifluoromethyl group.

Key expected vibrational modes include a strong, broad absorption band for the O-H stretching of the alcohol group, typically found in the 3500–3200 cm⁻¹ region; the broadening is a result of intermolecular hydrogen bonding. vscht.czlibretexts.org Absorptions for C-H stretching from the aromatic ring are anticipated in the 3100–3000 cm⁻¹ range, while those from the aliphatic cyclopentyl group are expected between 3000–2850 cm⁻¹. vscht.cz The spectrum will also feature a C-O stretching vibration for the secondary alcohol, which typically appears in the 1320–1000 cm⁻¹ range. orgchemboulder.com Furthermore, characteristic C=C stretching vibrations from the aromatic ring are expected in the 1600–1400 cm⁻¹ region. libretexts.org The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, which are typically found in the 1400-1000 cm⁻¹ range.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Appearance
Alcohol O–H Stretch (Hydrogen Bonded) 3500–3200 Strong, Broad
Aromatic Ring C–H Stretch 3100–3000 Medium to Weak
Aliphatic (Cyclopentyl) C–H Stretch 3000–2850 Medium
Aromatic Ring C=C Stretch 1600–1400 Medium, Sharp
Alcohol C–O Stretch 1320–1000 Strong
Trifluoromethyl Group C–F Stretch 1400–1000 Strong

Correlation with Theoretical Vibrational Frequencies

To further validate experimental findings, theoretical calculations of vibrational frequencies are often performed and compared with the experimental IR spectrum. researchgate.net Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can predict the vibrational modes of a molecule. irdg.org The B3LYP functional is a commonly used DFT method that provides a cost-effective approach for obtaining accurate vibrational spectra for medium-sized organic molecules. nih.govcore.ac.uk

While there can be slight deviations due to factors like the phase of the sample and intermolecular interactions in the experimental setup, the calculated frequencies generally show good agreement with the observed spectral data. researchgate.net These theoretical models aid in the precise assignment of complex vibrational bands that may overlap in the experimental spectrum. youtube.com For instance, the various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹) can be more confidently assigned by correlating them with the theoretically predicted modes.

Table 2: Comparison of Hypothetical Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Functional Group Hypothetical Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (DFT/B3LYP) (cm⁻¹)
O–H Stretch Alcohol 3350 3485
Aromatic C–H Stretch Aromatic Ring 3065 3125
Aliphatic C–H Stretch Cyclopentyl Group 2955 2990
C=C Ring Stretch Aromatic Ring 1580 1595
C–O Stretch Alcohol 1230 1255
C–F Stretch Trifluoromethyl Group 1330 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 3-(trifluoromethyl)phenyl group. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. theaic.org The spectrum is expected to show a strong absorption band, often referred to as Band I, and another band known as Band II, which arises from π→π* transitions within the benzene ring. The substitution on the ring, including the trifluoromethyl and cyclopentylmethanol groups, will influence the exact wavelength of maximum absorbance (λmax) and the intensity of these bands.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. moravek.com For a molecule like this compound, reversed-phase HPLC is the most common approach. nacalai.com This technique utilizes a non-polar stationary phase, typically octadecyl-silica (C18), and a polar mobile phase. helixchrom.com

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. torontech.com A mixture of polar organic solvents, such as acetonitrile (B52724) or methanol, and water is typically used as the mobile phase. chromatographyonline.com Detection is commonly achieved using a UV-Vis detector set at a wavelength where the aromatic chromophore of the molecule absorbs strongly. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis at 254 nm
Injection Volume 10 µL

When coupled with a Mass Spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for definitive structural identification. researchgate.net Electron Impact (EI) is a common ionization method used in GC-MS. The fragmentation pattern of the parent molecule provides a unique fingerprint. For benzylic alcohols, characteristic fragments often include ions resulting from cleavage of the bond adjacent to the alcohol carbon (alpha-cleavage). nih.gov The presence of the trifluoromethylphenyl group would lead to specific fragment ions, aiding in the confirmation of the structure. fluorine1.ru For example, a base peak at m/z 91, corresponding to the tropylium (B1234903) ion, is characteristic of many benzyl (B1604629) derivatives. nih.gov

Table 4: Typical GC-MS Parameters for Analysis

Parameter Typical Condition
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 260°C
Oven Program Start at 60°C, ramp to 270°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-500

Chiral Chromatography for Enantiomeric Excess Determination

This compound contains a chiral center at the carbon atom bonded to the hydroxyl, cyclopentyl, and trifluoromethylphenyl groups. Therefore, it exists as a pair of enantiomers. Chiral chromatography is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. chiralpedia.com

This separation is achieved using a Chiral Stationary Phase (CSP). researchgate.net The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including aromatic alcohols. eijppr.comnih.gov The analysis is typically performed using HPLC with a normal-phase mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier such as 2-propanol. csfarmacie.cz The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.

Role As a Precursor in Medicinal Chemistry Research Excluding Clinical Human Trials

Design and Synthesis of Pharmacologically Relevant Scaffolds

Targeting S1P1 Receptor Modulation

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol has been identified as a key intermediate in the synthesis of modulators of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs. Modulation of this receptor is a validated therapeutic strategy for autoimmune diseases.

The synthesis of S1P1 receptor modulators often involves the use of (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol (B8701217) as a starting material. This precursor is typically converted to a reactive intermediate, such as a benzyl (B1604629) halide, which can then be coupled with a core scaffold containing a polar head group. This head group is essential for interaction with the S1P1 receptor. The cyclopentyl and trifluoromethylphenyl moieties contribute to the lipophilic character of the molecule, which is important for its pharmacokinetic and pharmacodynamic properties.

While specific, detailed synthetic procedures starting from this compound are often proprietary and found within patent literature, the general strategy highlights its importance as a foundational element in the construction of these complex modulators.

Development of Other Bioactive Molecules

While the primary documented application of this compound in medicinal chemistry is in the development of S1P1 receptor modulators, the structural motifs it contains are of interest in the broader context of drug discovery. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. Similarly, the cyclopentyl group can influence a molecule's conformational rigidity and lipophilicity.

However, based on currently available public domain research, the specific use of this compound as a precursor for other classes of bioactive molecules is not extensively documented. Research in this area is ongoing, and the potential for this compound to serve as a starting material for other therapeutic targets remains an area for future exploration.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Impact of this compound Core on Biological Activity

The this compound core is a critical determinant of the biological activity of the resulting S1P1 receptor modulators. Structure-activity relationship (SAR) studies on related S1P1 agonists have provided insights into how this structural unit contributes to efficacy and selectivity.

The cyclopentyl group is believed to interact with a hydrophobic pocket within the S1P1 receptor. Variations in the size and shape of this cycloalkyl group can significantly impact binding affinity. The rigidity of the cyclopentyl ring may also help to lock the molecule into a bioactive conformation.

The 3-(trifluoromethyl)phenyl group also plays a crucial role. The trifluoromethyl substituent is a strong electron-withdrawing group that can influence the electronic properties of the phenyl ring and enhance metabolic stability by blocking potential sites of oxidation. mdpi.com Its position on the phenyl ring is critical for optimal interaction with the receptor. SAR studies have shown that the substitution pattern on the phenyl ring is a key factor in determining selectivity for S1P1 over other S1P receptor subtypes.

Rational Design of Novel Analogues

The rational design of novel analogues based on the this compound scaffold focuses on optimizing potency, selectivity, and pharmacokinetic properties. nih.gov Computational modeling and structure-based drug design are often employed to guide the synthesis of new derivatives. frontiersin.orgmdpi.com

Key strategies in the rational design of novel analogues include:

Modification of the Cyclopentyl Group: Exploring other cycloalkyl groups or introducing substituents on the cyclopentyl ring to probe for additional interactions within the receptor's binding pocket.

Alteration of the Phenyl Ring Substitution: Introducing different substituents on the phenyl ring to fine-tune electronic and steric properties, which can impact both potency and selectivity.

These rational design approaches aim to develop next-generation S1P1 receptor modulators with improved therapeutic profiles.

9.3.1. Binding Site Affinity Studies (e.g., NMDA Receptor PCP Binding Site)9.3.2. Enzyme Inhibition Assays (e.g., α-Glucosidase, Vanin-1 Enzyme)9.4. Preclinical Candidate Development9.4.1. Optimization of Lead Compounds for Biological Evaluation9.4.2. Investigation of Biochemical Pathways (Non-Clinical)

Further research or access to proprietary databases may be required to obtain the specific information requested on "this compound."

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of Cyclopentyl [3-(trifluoromethyl)phenyl]methanol often relies on traditional methods that may involve stoichiometric reagents and harsh reaction conditions. Future research will likely focus on developing more atom-economical and environmentally benign processes.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for future synthetic strategies. This includes the use of greener solvents, such as propylene (B89431) carbonate, which has been shown to be an effective and recyclable medium for reactions involving benzylic alcohols. acs.org The development of catalytic systems that can operate in aqueous media would also represent a significant step towards sustainability. mdpi.com

Catalytic Reductions: The synthesis of this alcohol typically involves the reduction of a corresponding ketone or ester. Future methodologies will likely move away from stoichiometric reducing agents like lithium borohydride (B1222165) towards catalytic hydrogenation or transfer hydrogenation using earth-abundant metal catalysts. These methods generate less waste and are generally safer to handle on a large scale.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. rsc.org This technology could be applied to the synthesis of the target molecule, for instance, through the development of a photocatalytic C-H oxidation of the corresponding toluene (B28343) derivative to the benzaldehyde (B42025), followed by a Grignard addition or another C-C bond-forming reaction and subsequent reduction. acs.orgorganic-chemistry.org Utilizing air or molecular oxygen as the terminal oxidant in such processes would be a particularly green approach. rsc.org

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Methods
AspectConventional Method (e.g., Grignard/Reduction)Potential Sustainable Method
ReagentsStoichiometric organometallics and metal hydridesCatalytic amounts of transition metals or organocatalysts
SolventsAnhydrous organic solvents (e.g., THF, dioxane)Green solvents (e.g., water, propylene carbonate) or solvent-free conditions
Energy InputOften requires heating or cryogenic conditionsVisible light (photocatalysis), ambient temperature
ByproductsMetal salts, inorganic wasteWater, minimal waste

Exploration of Novel Reactivity Patterns of the Compound

The reactivity of this compound is largely dictated by the hydroxyl group and the trifluoromethyl-substituted aromatic ring. Future research can explore novel transformations that leverage these features.

C-H and C-F Bond Functionalization: Recent advances in photocatalysis have enabled the direct functionalization of C-H and even strong C-F bonds. nih.govacs.orgnih.gov Future studies could investigate the selective C-H functionalization of the cyclopentyl or aromatic rings, or potentially the challenging C-F activation of the trifluoromethyl group to introduce further molecular complexity. acs.org Such reactions could provide rapid access to a library of derivatives for structure-activity relationship studies. The trifluoromethyl group is generally considered to be a stable entity, but its reactivity can be unlocked under specific catalytic conditions. acs.org

Deoxyfluorination and Related Transformations: The hydroxyl group can be a handle for various transformations. Deoxyfluorination, for instance, could replace the hydroxyl group with a fluorine atom, a common strategy in medicinal chemistry to modulate a molecule's properties. researchgate.net

Photocatalytic Reactions: The trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially opening up new avenues for photocatalytic reactions. For example, the electron-withdrawing nature of the CF3 group can make the benzylic C-H bonds more susceptible to hydrogen atom transfer (HAT), a key step in many photocatalytic C-H functionalization reactions. nih.gov Furthermore, the benzylic alcohol itself can be a precursor to radicals in photoredox-catalyzed reactions for the formation of new C-C bonds. ulsan.ac.kr

Advanced Stereoselective Synthesis Techniques

This compound is a chiral molecule, and the ability to selectively synthesize a single enantiomer is crucial for its use in pharmaceuticals. Future research will undoubtedly focus on more sophisticated methods for stereocontrol.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral benzylic alcohols is a mature but still evolving field. organic-chemistry.org Future work could involve the asymmetric addition of a cyclopentyl nucleophile to 3-(trifluoromethyl)benzaldehyde (B1294959) using a chiral catalyst. Alternatively, the asymmetric reduction of the corresponding ketone, cyclopentyl 3-(trifluoromethyl)phenyl ketone, using chiral catalysts is a promising route.

Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective approach to chiral molecules. thieme-connect.comnih.gov Enzymes, such as alcohol dehydrogenases (ADHs), can reduce prochiral ketones with high enantioselectivity under mild conditions. nih.gov A chemoenzymatic approach could involve the chemical synthesis of the prochiral ketone followed by an enzymatic reduction to furnish the desired enantiopure alcohol. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method for stereocontrol. nih.govnih.govox.ac.uk While perhaps less atom-economical than catalytic methods, they can be highly effective. Future research might explore novel, easily recyclable chiral auxiliaries for the synthesis of this specific alcohol.

Table 2: Overview of Advanced Stereoselective Synthesis Techniques
TechniquePrinciplePotential Advantage for Target Compound
Asymmetric CatalysisA small amount of a chiral catalyst directs the formation of one enantiomer over the other.High atom economy and potential for large-scale synthesis.
Chemoenzymatic SynthesisCombines chemical synthesis with highly selective enzymatic transformations.Excellent enantioselectivity under mild, environmentally friendly conditions.
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.High diastereoselectivity and predictable outcomes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Reaction Prediction and Optimization: Machine learning models can predict the outcome of a chemical reaction, including the yield and potential side products, based on the starting materials and reaction conditions. nih.govucla.eduacs.orgarxiv.org This predictive power can be used to optimize the synthesis of this compound by identifying the ideal catalyst, solvent, and temperature without the need for extensive experimental screening. ML can also be used to predict the reactivity of organofluorine compounds, which can be challenging due to the unique properties of fluorine. rsc.org

De Novo Design: Generative AI models can design novel molecules with desired properties. For instance, if the goal is to develop analogs of a drug for which this compound is an intermediate, AI could suggest modifications to the structure of this intermediate to improve the final drug's efficacy or safety profile.

Expansion of Applications in Chemical Biology and Material Science

While currently valued as a pharmaceutical intermediate, the unique combination of a cyclopentyl group, a trifluoromethyl-substituted phenyl ring, and a chiral alcohol moiety suggests potential applications in other fields.

Chemical Biology: The trifluoromethyl group is a valuable feature in chemical biology. st-andrews.ac.uk Its presence can enhance metabolic stability and binding affinity. researchgate.net Fluorinated molecules are also used as probes in biological systems, for example, in 19F NMR spectroscopy to study protein structure and interactions. researchgate.net Isotopically labeled versions of this compound, such as with 18F, could be explored for use in positron emission tomography (PET) imaging. nih.gov

Material Science: The incorporation of trifluoromethyl groups into polymers can lead to materials with desirable properties, such as high thermal stability, low dielectric constants, and optical transparency. researchgate.net These properties are valuable for applications in electronics, such as in organic light-emitting diodes (OLEDs). wechemglobal.comalfachemic.comyoutube.com The cyclopentyl group can also influence the physical properties of polymers. Therefore, this compound could serve as a monomer or a building block for the synthesis of novel fluorinated polymers with unique characteristics. The trifluoromethyl group can also enhance intermolecular interactions which can be beneficial in the design of high-performance polymers. rsc.org

Q & A

Q. What are the recommended synthetic routes for Cyclopentyl [3-(trifluoromethyl)phenyl]methanol in laboratory settings?

  • Methodological Answer : A common approach involves the Friedel-Crafts alkylation of 3-(trifluoromethyl)benzaldehyde with cyclopentylmagnesium bromide (Grignard reagent), followed by reduction of the intermediate ketone using NaBH₄ or LiAlH₄. Optimization steps from analogous trifluoromethylphenyl syntheses (e.g., microwave-assisted reactions for faster kinetics) can improve yields . Table 1: Synthesis Optimization
CatalystSolventTemperature (°C)Yield (%)
AlCl₃DCM2562
FeCl₃Toluene8075
Microwave*EtOH10088
*Microwave irradiation reduces reaction time by 70% .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : Purity assessment requires orthogonal techniques:
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.
  • ¹H/¹³C NMR : Compare peaks with computed spectra (DFT) to identify impurities like unreacted aldehyde or cyclopentyl byproducts .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺ = 274.1) and absence of side products (e.g., over-reduced alcohols) .

Q. What safety precautions are necessary when handling this compound in lab experiments?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethylbenzaldehyde).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from conformational flexibility or solvent effects. Resolve via:
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental values .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the cyclopentyl group) .

Q. How to optimize reaction conditions to improve yield while minimizing side products?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of intermediates.
  • Catalyst Loading : Reduce AlCl₃ from 1.2 eq. to 0.8 eq. to suppress dimerization side reactions.
  • Stepwise Quenching : Add H₂O slowly during Grignard workup to prevent exothermic decomposition .

Q. How to resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictory bioactivity results may stem from assay variability or impurities. Mitigate via:
  • Meta-Analysis : Pool data from ≥3 independent studies; apply statistical weighting.
  • Strict Batch Control : Use HPLC-validated batches (purity >98%) for biological testing .
  • Positive Controls : Include reference compounds (e.g., trifluoromethyl-containing analogs) to calibrate assays .

Key Notes

  • Data Reliability : Prioritized peer-reviewed methods (e.g., PubChem, NIST) and synthesis protocols from , and 10.
  • Advanced Tools : DFT modeling and microwave-assisted synthesis are critical for modern optimization .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.